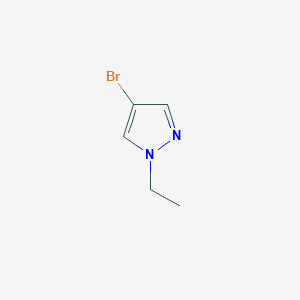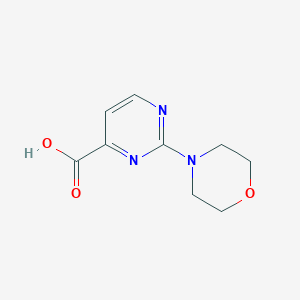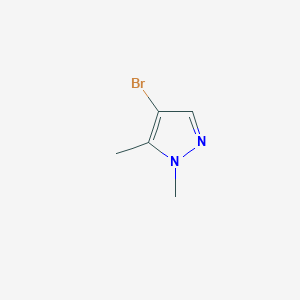
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic approaches have been reported for the preparation of this compound. One notable route involves the Pd-catalyzed methoxycarbonylation of a 4-alkoxy-substituted δ-valerolactam-derived vinyl triflate, followed by stereocontrolled hydrogenation of the enamine double bond. The final product is obtained after exhaustive hydrolysis in multiple steps .
Applications De Recherche Scientifique
Crystal Structure and Synthesis
- Synthesis and Characterization: The synthesis of related compounds like 2-aryl-thiazolidine-4-carboxylic acids, involving (2S,4R) configurations, has been studied, with a focus on the stereoselectivity and crystal structure analysis of these compounds. This research contributes to understanding the properties and synthesis routes of similar compounds (Jagtap et al., 2016).
Applications in Peptide Synthesis
- Peptide Synthesis and NMR Analysis: Derivatives of (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline, which are structurally related to (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid, have been synthesized and used in peptide construction. These derivatives showed distinct conformational preferences and were sensitively detected by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Advanced Chemical Synthesis Techniques
- Stereocontrolled Synthesis: Research has been conducted on the stereocontrolled synthesis of related γ-branched amino acids, using techniques such as TiCl4 mediated addition, which could be relevant for the synthesis of compounds with similar structural configurations (D'aniello et al., 1996).
Medicinal Chemistry and Drug Development
- Potential in Anti-Cancer Research: Studies have shown that certain derivatives, like 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids, which are structurally related to the compound , have significant anti-breast cancer activity. This suggests potential applications of similar compounds in medicinal chemistry and drug development (Jagtap et al., 2018).
Peptide Mimics and Conformational Studies
- Pyrrolizidinone Amino Acid Synthesis: Research on the synthesis of enantiopure pyrrolizidinone amino acids, which are related to (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid, has been conducted. These studies contribute to the development of peptide mimics and the exploration of conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).
Propriétés
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYKPXMNWXZQH-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137763 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid | |
CAS RN |
470482-44-1 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470482-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Bicyclo[2.2.2]octan-2-yl)ethanone](/img/structure/B1280234.png)

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)




